molecular formula C28H26N2O8S B11665418 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11665418
M. Wt: 550.6 g/mol
InChI Key: DKILWARHNQIYCY-YDZHTSKRSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core with a thiazole ring (five-membered, containing sulfur and nitrogen) and a pyrimidine ring (six-membered, with two nitrogen atoms). The target molecule features:

  • Substituents: Two acetyloxy groups (at the 4-position of the benzylidene moiety and the 4-position of the 3-methoxyphenyl group), a methoxy group (3-position), and a methyl group (7-position).
  • Stereochemistry: The (2E)-configuration indicates a trans arrangement at the C2–C17 double bond (benzylidene linkage) .
  • Synthesis: Prepared via condensation of a pyrimidine derivative (e.g., ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate) with 4-(acetyloxy)benzaldehyde in the presence of chloroacetic acid and sodium acetate under reflux in acetic acid/acetic anhydride .

Properties

Molecular Formula

C28H26N2O8S

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-9-12-21(38-17(4)32)22(14-19)35-5)26(33)23(39-28)13-18-7-10-20(11-8-18)37-16(3)31/h7-14,25H,6H2,1-5H3/b23-13+

InChI Key

DKILWARHNQIYCY-YDZHTSKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C

Origin of Product

United States

Preparation Methods

Biginelli Condensation

A three-component reaction between 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate in a 1:1.5:1 molar ratio yields 1,2,3,4-tetrahydropyrimidine-2-thione (1 ). This intermediate is critical for subsequent cyclization.

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 3–5 hours

  • Yield: 75–88%

Cyclization with Ethyl Chloroacetate

Treatment of 1 with excess ethyl chloroacetate induces cyclization to form thiazolo[3,2-a]pyrimidine (2 ). The reaction proceeds via nucleophilic substitution at the thione sulfur, followed by intramolecular cyclization.

Key Parameters

  • Molar ratio: 1:3 (tetrahydropyrimidine:ethyl chloroacetate)

  • Base: Sodium acetate (1.2 equiv)

  • Solvent: Acetic acid/acetic anhydride mixture

  • Temperature: 110–115°C

  • Time: 30 minutes

  • Yield: 80–90%

Esterification and Acetylation

Final adjustments to the ester and acetyloxy groups are achieved through Mitsunobu reactions and acetylation.

Ethyl Ester Installation

The 6-carboxylate group is introduced early in the synthesis via ethyl chloroacetate. Post-cyclization, recrystallization from ethanol ensures high purity (>95%).

Acetylation of Phenolic Groups

Acetyloxy substituents are installed using acetic anhydride under acidic conditions:

Procedure

  • Reagent: Acetic anhydride (3.0 equiv)

  • Catalyst: Pyridine (0.5 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Time: 12 hours

  • Yield: 90–92%

Advanced Synthetic Methodologies

Ultrasound-Assisted Synthesis

Recent advancements employ ultrasound irradiation to accelerate key steps:

Case Study: Cyclization

  • Equipment: Ultrasound probe (51 W)

  • Solvent: Neat conditions

  • Time: 10 minutes

  • Yield: 90% (vs. 50% under conventional heating)

Advantages

  • Reduced reaction time (10 min vs. 5 hours)

  • Higher yields (90% vs. 75%)

  • Elimination of solvent waste

Tandem Photooxidative Processes

Emerging methods integrate photooxidation of benzyl alcohols to aldehydes in situ, paired with Knoevenagel condensation:

Catalyst System

  • Light source: Visible light (450 nm)

  • HAT catalyst: Sodium anthraquinone-1,5-disulfonate (SAS)

  • Organocatalyst: β-Alanine

  • Solvent: Water

Outcome

  • One-pot synthesis

  • Precipitation-driven isolation (yield: 76–84%)

Purification and Characterization

Crystallization Techniques

  • Recrystallization solvent : Ethanol/water (4:1)

  • Purity : ≥98% (HPLC)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=C), 7.89–7.12 (m, aromatic), 4.32 (q, J=7.1 Hz, OCH₂CH₃), 2.45 (s, 3H, CH₃), 2.31 (s, 6H, OAc).

  • X-ray diffraction : Confirms E-configuration at position 2 and planarity of the thiazolo[3,2-a]pyrimidine core.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey Advantage
Traditional stepwise65–7048 hoursHigh reproducibility
Ultrasound-assisted85–906 hoursEnergy efficiency
Tandem photooxidative75–8012 hoursSolvent-free isolation

Challenges and Optimization Opportunities

  • Regioselectivity Control : Competing reactions at positions 2 and 5 necessitate precise stoichiometry.

  • Stereochemical Purity : Microwave-assisted synthesis may enhance Z-selectivity.

  • Green Chemistry : Replace acetic anhydride with biocatalytic acetylation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions allow for the replacement of specific substituents with other functional groups, enabling the synthesis of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiazolo[3,2-a]pyrimidines vary in substituents on the benzylidene and aryl groups, influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Benzylidene/Other) Molecular Formula Molecular Weight Key Properties/Activities Reference ID
Target Compound 4-Acetyloxybenzylidene, 4-Acetyloxy-3-methoxyphenyl C₂₇H₂₅N₂O₈S 561.56 Anticancer (in vitro docking studies)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl C₁₇H₁₅BrN₂O₃S 405.28 π-Halogen interactions in crystal packing
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylvinyl]-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4-Dimethoxybenzylidene, styryl group C₂₇H₂₆N₂O₅S 514.58 Enhanced lipophilicity from styryl moiety
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4-Dimethoxyphenyl, 2-nitrobenzylidene C₂₅H₂₃N₃O₇S 509.53 Electron-withdrawing nitro group alters reactivity

Physicochemical Properties

  • Crystal Packing : The target compound exhibits C–H···O hydrogen bonds forming chains along the c-axis , whereas bromophenyl analogues display π-halogen interactions .
  • Puckering : The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane) due to steric effects from substituents . In contrast, trimethoxybenzylidene derivatives show dihedral angles >80° between fused rings .

Stability and Reactivity

  • Hydrolysis: Acetyloxy groups are prone to hydrolysis under basic conditions, forming phenolic derivatives. Methoxy substituents improve stability .
  • Photodegradation : Nitrobenzylidene derivatives (e.g., ) undergo faster photodegradation compared to methoxy-substituted analogues.

Biological Activity

Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C26H24N2O6S
  • Molecular Weight : 492.5 g/mol
  • IUPAC Name : ethyl (2E)-2-[(3-acetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notable mechanisms include:

  • Enzymatic Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cellular responses.
  • Nucleic Acid Interaction : Potential intercalation with DNA or RNA could influence gene expression and cellular proliferation.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of thiazolopyrimidine compounds can possess significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies reveal that these compounds can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that they may induce apoptosis in cancer cells through caspase activation pathways.

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent:

  • COX Inhibition : Similar thiazolo[3,2-a]pyrimidines have been reported to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Some thiazolopyrimidine derivatives have exhibited activity against Gram-positive and Gram-negative bacteria.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of thiazolopyrimidine derivatives. A case study highlighted the synthesis of a related compound that demonstrated significant anticancer activity against breast cancer cell lines with an IC50 value indicating potent efficacy.

StudyCompound TestedBiological ActivityIC50 Value
Thiazolopyrimidine DerivativeAnticancer (Breast Cancer)12 µM
Ethyl ThiazolopyrimidineCOX-II Inhibition0.011 µM

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of thiazolopyrimidine precursors with substituted benzaldehyde derivatives. Key steps include:

  • Knoevenagel condensation between a thiazolopyrimidine core and acetyloxy/methoxy-substituted benzaldehydes to form the benzylidene moiety .
  • Use of palladium or copper catalysts in cross-coupling reactions to introduce aryl groups at the 5-position .
  • Solvent selection (e.g., dimethylformamide or toluene) and temperature control (reflux conditions) to maximize yields .
    Optimization can employ Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time, followed by statistical modeling to identify optimal conditions .

Basic: What analytical techniques are critical for confirming the purity and structural integrity of the compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required) and monitors reaction progress .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry, with emphasis on acetyloxy and methoxy proton signals .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC): Screens intermediates during synthesis .

Basic: How do functional groups (e.g., acetyloxy, methoxy) influence the compound’s chemical reactivity?

Answer:

  • Acetyloxy groups undergo hydrolysis under basic conditions, forming phenolic intermediates, which can be leveraged for further derivatization .
  • Methoxy groups act as electron donors, enhancing resonance stabilization of the thiazolopyrimidine core and influencing π-π stacking in crystal structures .
  • The ethyl carboxylate at the 6-position improves solubility in organic solvents, facilitating purification .

Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent Variation: Systematically modify substituents at the 2- and 5-positions (e.g., replacing acetyloxy with halogen or amino groups) to assess impacts on bioactivity .
  • Bioactivity Assays: Test derivatives against target proteins (e.g., kinases, COX enzymes) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
  • Statistical Analysis: Apply multivariate regression to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity data .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

Answer:

  • Single-Crystal Analysis: Determines the Z/E configuration of the benzylidene moiety and quantifies dihedral angles between fused rings (e.g., thiazole-pyrimidine vs. benzylidene planes) .
  • Intermolecular Interactions: Identifies hydrogen-bonding networks (e.g., C–H···O) and π-π stacking, which influence packing and stability .
  • Validation: Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to confirm accuracy .

Advanced: How should researchers address contradictory SAR data arising from substituent modifications?

Answer:

  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .
  • Orthogonal Assays: Validate findings using alternative methods (e.g., surface plasmon resonance vs. fluorescence assays) to rule out assay-specific artifacts .
  • Molecular Dynamics (MD) Simulations: Model ligand-target binding to explain discrepancies (e.g., steric clashes negating expected electronic effects) .

Advanced: What strategies optimize the compound’s synthetic yield in flow chemistry systems?

Answer:

  • Continuous-Flow Setup: Enhances heat/mass transfer and reduces side reactions compared to batch processes .
  • Parameter Screening: Use microreactors to rapidly test temperature (50–120°C), residence time (2–30 min), and stoichiometry .
  • In-Line Analytics: Integrate UV-Vis or IR spectroscopy for real-time monitoring of intermediates .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock or Schrödinger to model binding poses with kinases or inflammatory targets (e.g., COX-2) .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond acceptors at the 5-position) for activity .
  • ADMET Prediction: Forecast metabolic stability and toxicity using tools like SwissADME .

Advanced: What comparative methodologies assess this compound’s bioactivity against analogs?

Answer:

  • Selectivity Profiling: Screen against a panel of related targets (e.g., kinase family members) to identify off-target effects .
  • Free Energy Calculations: Compute binding affinities (ΔG) via MM-PBSA to rank analogs .
  • Dose-Response Analysis: Generate IC₅₀ curves to compare potency and efficacy .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models: Confirm target dependency by assessing activity in gene-edited cell lines .
  • Biochemical Pull-Down Assays: Use affinity probes (e.g., biotinylated derivatives) to isolate interacting proteins from lysates .
  • Transcriptomic Profiling: RNA-seq identifies downstream pathways modulated by the compound .

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